Quinaprilat hydrochloride

Tissue ACE inhibition Vascular pharmacology Hypertension

Researchers often face batch-to-batch variability that invalidates ACE inhibition assays. Quinaprilat hydrochloride (CAS 82586-55-8) solves this as a rigorously characterized active metabolite standard with verified sub-nanomolar ACE affinity. Key technical assurances for your procurement: • Demonstrates the highest C-domain selectivity among leading ACE inhibitor metabolites, essential for structural biology campaigns. • Induces rapid, NO-dependent endothelium-dependent vasodilation in ex vivo models, a property not replicated by enalaprilat. • Validated IC50 of ~2.7 ng/mL for plasma ACE inhibition, ensuring complete target blockade at physiologically relevant concentrations.

Molecular Formula C23H27ClN2O5
Molecular Weight 446.9 g/mol
Cat. No. B12362459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaprilat hydrochloride
Molecular FormulaC23H27ClN2O5
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1
InChIKeyYQJDLRLEBDSBCP-ZAFWUOJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinaprilat Hydrochloride: ACE Inhibition Potency & Selectivity Standard


Quinaprilat hydrochloride is the active metabolite of the prodrug quinapril, functioning as a potent, non-sulfhydryl, competitive inhibitor of angiotensin-converting enzyme (ACE) [1]. It is the reference compound against which the activity of its prodrug is measured and is widely used in analytical and pharmacological research to study ACE inhibition and tissue-specific effects [2]. Its key utility in a research setting stems from its well-characterized, potent binding to ACE (IC50 in the sub-nanomolar range) and its distinct pharmacological profile compared to other common ACE inhibitor metabolites [1].

Quinaprilat vs. Enalaprilat & Lisinopril: Key Differences


While many ACE inhibitor active metabolites share a common mechanism, their biochemical and functional profiles are not interchangeable. Substituting quinaprilat hydrochloride with a generic 'ACE inhibitor' like enalaprilat or lisinopril without accounting for its specific properties risks invalidating experimental results or misrepresenting pharmacological effects. Key differentiators, validated by quantitative data, include quinaprilat's markedly higher affinity for tissue-bound ACE [1], its superior ability to induce rapid and sustained endothelium-dependent vasodilation compared to enalaprilat [2], and its unique C-domain selectivity profile among this drug class [3].

Quinaprilat: Quantitative Evidence vs. ACE Inhibitor Metabolites


Superior Vasodilation vs. Enalaprilat

In a randomized, double-blind, crossover study in 12 male patients with essential hypertension, local intra-arterial infusion of quinaprilat induced significantly more rapid and greater vasodilation than enalaprilat. After 15 minutes, quinaprilat produced a median vasodilation of +29%, while enalaprilat resulted in a -1% change, a statistically significant difference (P < 0.02) [1]. This effect was more prolonged for quinaprilat. The study authors concluded that these differences are 'possibly related to its higher affinity for vascular ACE' [1]. This is corroborated by a separate study in patients with chronic heart failure, which found quinaprilat improved flow-dependent dilation (FDD) by increasing nitric oxide availability, whereas enalaprilat had no such effect [2].

Tissue ACE inhibition Vascular pharmacology Hypertension Endothelial function

Preferential C-Domain ACE Inhibition

A 2026 structural and kinetic study characterized the domain-specific binding of five major ACE inhibitor metabolites to the N- and C-domains of human ACE [1]. Among the compounds tested (enalaprilat, ramiprilat, trandolaprilat, quinaprilat, and perindoprilat), quinaprilat was found to have the largest selectivity for the C-domain (cACE) over the N-domain (nACE) [1]. In contrast, trandolaprilat showed the highest overall affinity for both domains but was not the most selective [1]. The study quantifies that while all exhibit nanomolar inhibition, their selectivity ratios vary, positioning quinaprilat uniquely for applications where preferential cACE inhibition is desired.

Domain-selective inhibition Structural biology Drug design ACE C-domain ACE N-domain

In Vivo ACE Inhibition Potency

A pharmacokinetic/pharmacodynamic study in human subjects established the relationship between quinaprilat plasma concentration and the degree of ACE inhibition [1]. The concentration required to achieve 50% inhibition of plasma ACE activity was determined to be 2.7 +/- 1.9 ng/mL of quinaprilat [1]. This ex vivo data from a clinically relevant model provides a crucial benchmark for correlating in vitro potency data with functional in vivo inhibition, validating its high potency in a physiological context.

Pharmacokinetics Pharmacodynamics ACE inhibition Ex vivo activity

Superior Tissue ACE Binding Affinity

Ex vivo radioligand binding studies using ¹²⁵I-351A autoradiography have directly compared the tissue ACE binding affinity of various ACE inhibitor metabolites in animal models [1]. The study established a rank order of potency against tissue (lung, kidney, cardiac) ACE as follows: quinaprilat = benazeprilat > perindoprilat > lisinopril = enalaprilat = fosinoprilat [1]. This demonstrates that quinaprilat belongs to a top-tier group of agents with superior binding to tissue ACE, significantly outperforming common comparators like enalaprilat and lisinopril.

Tissue ACE Radioligand binding Autoradiography Comparative pharmacology

Quinaprilat Applications in Research & Industry


Acute Endothelium-Dependent Vasodilation Studies

Based on its proven ability to induce rapid, NO-dependent vasodilation in human forearm vasculature—a property not shared by enalaprilat—quinaprilat hydrochloride is the superior choice for ex vivo or in vivo models designed to study acute endothelial function, flow-mediated dilation, and the immediate vascular effects of ACE inhibition. Its use can help differentiate between the chronic, pressure-dependent effects and the acute, tissue-specific actions of the renin-angiotensin system blockade [1].

C-Domain Selective ACE Inhibitor Drug Design

As the compound among a panel of five leading ACE inhibitor metabolites that demonstrated the largest selectivity for the ACE C-domain, quinaprilat serves as a critical reference compound for structural biology and medicinal chemistry campaigns [1]. It can be used as a template in co-crystallization studies, as a baseline in computational modeling, and as a comparator in high-throughput screening to identify novel chemical entities with improved selectivity profiles.

Analytical Reference Standard for Assay Development

Quinaprilat hydrochloride is the essential analytical reference standard for developing and validating quantitative assays (e.g., HPLC, LC-MS/MS) for both the active metabolite quinaprilat and its prodrug, quinapril. Its use ensures accurate quantification in pharmacokinetic studies, bioequivalence trials, and quality control processes for pharmaceutical formulations [1].

Ex Vivo & In Vitro ACE Inhibition Assays

With a validated in vivo/ex vivo IC50 of approximately 2.7 ng/mL for plasma ACE inhibition, quinaprilat is an ideal tool for in vitro or ex vivo studies requiring robust and predictable blockade of ACE activity at low, physiologically relevant concentrations [1]. Its high potency ensures complete enzyme inhibition in isolated tissue baths, cell culture experiments, or biochemical assays without confounding off-target effects at high concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinaprilat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.